3-(Ethoxymethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(ethoxymethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-10-7-8-4-3-5-9-6-8/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUXBKDVIAMEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.
The ¹H NMR spectrum of 3-(Ethoxymethyl)piperidine (B2587843) provides information about the number of different types of protons and their neighboring environments. The signals are expected in specific regions based on their chemical environment. The protons on the piperidine (B6355638) ring adjacent to the nitrogen (C2 and C6) typically appear in the range of 2.5-3.1 ppm. The other ring protons (C3, C4, C5) are expected between 1.1 and 1.9 ppm. The ethoxy group protons would present as a triplet (for the -CH₃ group) around 1.2 ppm and a quartet (for the -O-CH₂- group) around 3.5 ppm. The methylene bridge (-CH₂-) connecting the piperidine ring and the ethoxy group would likely appear as a doublet around 3.3-3.4 ppm.
Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Piperidine N-H | 1.5 - 2.5 | Broad Singlet | - |
| Piperidine H-2, H-6 | 2.5 - 3.1 | Multiplet | - |
| Piperidine H-3 | 1.7 - 2.0 | Multiplet | - |
| Piperidine H-4, H-5 | 1.1 - 1.9 | Multiplet | - |
| -O-CH₂-CH₃ | 3.4 - 3.6 | Quartet | ~7.0 |
| -CH₂-O- | 3.3 - 3.4 | Doublet | ~6.5 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The piperidine ring carbons (C2, C6) adjacent to the nitrogen typically resonate around 46-55 ppm, while the other ring carbons (C3, C4, C5) appear further upfield between 24-40 ppm. The carbons of the ethoxymethyl group are expected at approximately 75 ppm for the piperidine-CH₂-O carbon, 66 ppm for the -O-CH₂- carbon, and around 15 ppm for the terminal methyl (-CH₃) carbon. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | 46 - 55 |
| C-3 | 35 - 42 |
| C-4 | 24 - 30 |
| C-5 | 26 - 32 |
| -CH₂-O- | ~75 |
| -O-CH₂- | ~66 |
Note: Predicted values are based on known shifts for piperidine and ether-containing compounds. chemicalbook.comresearchgate.net
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org It would show cross-peaks connecting the proton signal for each C-H bond to the carbon signal of the carbon it is attached to, confirming the assignments made in the 1D spectra. For example, the triplet at ~1.2 ppm would correlate with the carbon signal at ~15 ppm.
¹⁵N NMR spectroscopy provides information about the electronic environment of the nitrogen atom. For a secondary amine in a piperidine ring, the ¹⁵N chemical shift is typically observed in the range of 30 to 90 ppm relative to nitromethane. science-and-fun.denih.gov The exact chemical shift for this compound would be influenced by solvent and substitution effects but is expected to fall within this characteristic range for saturated nitrogen heterocycles. nih.gov
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the piperidine ring.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule (piperidine ring and ethoxymethyl group).
C-O-C Stretch: A strong, characteristic absorption band in the 1070-1150 cm⁻¹ region is indicative of the C-O-C stretching vibration of the ether linkage.
C-N Stretch: This stretching vibration typically appears as a medium to weak band in the 1020-1250 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium-Weak |
| Alkyl C-H | Stretch | 2850 - 3000 | Strong |
| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.
The molecular formula of this compound is C₈H₁₇NO, giving it a monoisotopic mass of 143.1310 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass.
Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z = 143 would be observed. A prominent fragmentation pathway for piperidines involves the loss of a hydrogen atom to form a stable iminium ion, resulting in a strong peak at m/z = 142 (M-1). miamioh.edu Another key fragmentation is the alpha-cleavage, the breaking of the bond between C3 and the ethoxymethyl side chain. This could lead to the formation of a piperidine-based fragment or a fragment corresponding to the ethoxymethyl group. Cleavage of the ether bond is also a likely fragmentation pathway.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 143 | [C₈H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₈H₁₆NO]⁺ | Loss of H˙ from the ring (M-1) |
| 98 | [C₆H₁₂N]⁺ | Alpha-cleavage, loss of ethoxymethyl radical |
| 84 | [C₅H₁₀N]⁺ | Cleavage of the side chain at C3 |
Note: The relative intensities of these fragments would depend on the ionization conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a tool used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For saturated compounds like this compound, which lack extensive chromophores, the possible electronic transitions are primarily of two types: σ → σ* and n → σ*. wikipedia.orglibretexts.org
The σ → σ* transitions involve the excitation of an electron from a sigma (σ) bonding orbital to a corresponding antibonding (σ) orbital. libretexts.org These transitions are high in energy and typically occur in the vacuum ultraviolet region, at wavelengths below 200 nm. shivajicollege.ac.in The n → σ transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms in this compound, to an antibonding σ* orbital. wikipedia.orgyoutube.com These transitions are of lower energy than σ → σ* transitions but still generally absorb in the far UV region. shivajicollege.ac.in
Due to the absence of π-systems, this compound is not expected to exhibit significant absorption in the standard UV-Vis range (200-800 nm). Its UV-Vis spectrum would likely be characterized by absorptions in the vacuum UV region, which are not routinely observed with standard laboratory spectrophotometers. libretexts.org The expected electronic transitions for this compound are weak and fall outside the typical analytical window.
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Involved Orbitals |
|---|---|---|---|
| σ → σ | < 200 | Low to Moderate | C-C, C-H, C-N, C-O σ bonding to σ antibonding |
| n → σ | < 200 | Low | N, O lone pair to σ antibonding |
Advanced Techniques in Solid-State Structural Analysis (e.g., X-ray Crystallography)
It is highly probable that this compound would also exhibit a chair conformation of the piperidine ring in its crystalline form, as this is the most stable conformation for six-membered rings. The ethoxymethyl substituent at the 3-position would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and potentially weak hydrogen bonding involving the nitrogen atom.
For illustrative purposes, the crystallographic data for unsubstituted piperidine is presented below, as it provides a foundational model for the expected crystal structure of its derivatives.
| Parameter | Value (for Piperidine) |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 9.768 |
| b (Å) | 10.634 |
| c (Å) | 10.472 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1087.1 |
| Z | 8 |
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to compute the electronic structure and energy of molecules. These methods provide detailed information about electron distribution and its influence on molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. For piperidine (B6355638) derivatives, DFT is instrumental in optimizing molecular geometry to find the most stable three-dimensional arrangement of atoms. tandfonline.comresearchgate.net Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are standard for these calculations. tandfonline.com Such analyses determine key structural parameters like bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties. whiterose.ac.uk
For 3-(Ethoxymethyl)piperidine (B2587843), DFT calculations would typically begin by determining the lowest energy conformation of the piperidine ring, which usually adopts a chair form. The orientation of the ethoxymethyl substituent at the C3 position—whether it is in an axial or equatorial position—is a critical aspect of this analysis. The energy difference between these conformers dictates their relative population at a given temperature. cdc.gov
Table 1: Illustrative Structural Parameters of this compound Calculated by DFT (Note: The following data is representative for a hypothetical DFT calculation on the equatorial conformer of this compound, intended for illustrative purposes.)
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C3-C(exo) | 1.54 Å |
| Bond Length | C(exo)-O | 1.43 Å |
| Bond Angle | N1-C2-C3 | 110.5° |
| Bond Angle | C2-C3-C(exo) | 112.0° |
| Dihedral Angle | C6-N1-C2-C3 | -55.8° |
The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide crucial descriptors for this purpose. scielo.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. tandfonline.comchemjournal.kz
The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.comscielo.br For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen and oxygen atoms due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the N-H group and C-H bonds would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction. tandfonline.com
Table 2: Hypothetical Electronic Properties and Reactivity Descriptors for this compound (Note: This data is illustrative of typical results from DFT calculations for piperidine derivatives.)
| Descriptor | Calculated Value | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | 1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 7.7 eV | High chemical stability |
| Dipole Moment | 2.1 D | Moderate polarity |
Conformational Analysis and Molecular Dynamics Simulations
The piperidine ring is not static; it exists in a dynamic equilibrium between different conformations, primarily the chair and boat forms. whiterose.ac.uk Conformational analysis of this compound is crucial as the spatial arrangement of the ethoxymethyl group significantly impacts the molecule's physical properties and biological interactions. The substituent at the 3-position can exist in either an axial or equatorial orientation. Generally, the equatorial position is favored for bulky substituents to minimize steric hindrance (1,3-diaxial interactions). nih.gov Computational methods can quantify the energy difference between these conformers, predicting their equilibrium populations. cdc.govd-nb.info
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed molecular structure. tandfonline.com DFT methods can accurately calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra. tandfonline.com By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the observed peaks can be made.
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. researchgate.net This is achieved by first optimizing the molecular geometry and then using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The correlation between calculated and experimental chemical shifts is a robust method for confirming the structure and stereochemistry of a molecule, including the conformational state of the piperidine ring and its substituents. researchgate.net
Computational Approaches in Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its degradation pathways. whiterose.ac.uk By modeling a proposed reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. researchgate.net
The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insight into the reaction rate and feasibility. researchgate.net For example, a theoretical study on the reaction of piperidine radicals has used quantum chemical calculations to map out potential hydrogen migration pathways, identifying the most feasible rearrangement mechanisms. acs.org Similarly, for this compound, computational analysis could predict the most likely sites for radical abstraction or oxidation, elucidating its metabolic or atmospheric degradation pathways. whiterose.ac.uk
Chemical Reactivity and Transformation Mechanisms
Reactions Involving the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring is a nucleophilic and basic center, making it the primary site for reactions such as alkylation and acylation. These reactions are fundamental in modifying the compound's properties and in synthesizing more complex molecules.
N-Alkylation: The secondary amine of 3-(ethoxymethyl)piperidine (B2587843) can be readily alkylated to form tertiary amines. This reaction typically involves the treatment of the piperidine with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. The base is necessary to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting amine and allowing the reaction to proceed to completion. Common bases used for this purpose include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a suitable solvent like acetonitrile or dimethylformamide (DMF) researchgate.net. The general scheme for N-alkylation is presented below:
Reaction: this compound + R-X → N-Alkyl-3-(ethoxymethyl)piperidine
Reagents: Alkyl halide (R-X)
Conditions: Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN)
Careful control of reaction conditions is necessary to avoid over-alkylation, which would result in the formation of a quaternary ammonium salt researchgate.net.
N-Acylation: The piperidine nitrogen can also undergo acylation to form amides. This is a common strategy for the protection of the amine group or for the synthesis of derivatives with altered biological activities. The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride. When using an acyl chloride, a base like triethylamine or pyridine (B92270) is often added to scavenge the HCl byproduct.
Reaction: this compound + R-COCl → N-Acyl-3-(ethoxymethyl)piperidine
Reagents: Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O)
Conditions: Base (e.g., Triethylamine, Pyridine), Solvent (e.g., Dichloromethane, THF)
These reactions are generally high-yielding and can be performed under mild conditions.
The N-alkylation and N-acylation reactions are foundational for creating a wide array of N-substituted derivatives of this compound. The choice of the alkylating or acylating agent allows for the introduction of various functional groups, which can significantly influence the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. For instance, the synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives has been explored for potential antidepressant agents, highlighting the importance of N-substitution in modulating pharmacological activity nih.gov. The formation of these derivatives is a key step in structure-activity relationship (SAR) studies, where different substituents are systematically introduced to optimize a compound's desired properties.
Table 1: Examples of Reagents for N-Substitution Reactions
| Reaction Type | Reagent Class | Specific Example | Introduced Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl Bromide | Benzyl |
| N-Alkylation | Alkyl Halide | Ethyl Iodide | Ethyl |
| N-Acylation | Acyl Chloride | Acetyl Chloride | Acetyl |
| N-Acylation | Acid Anhydride | Acetic Anhydride | Acetyl |
| N-Sulfonylation | Sulfonyl Chloride | Tosyl Chloride | Tosyl |
Reactions at the 3-Position of the Piperidine Ring
The C-3 position of the piperidine ring, bearing the ethoxymethyl group, offers another avenue for chemical modification. These transformations can involve the interconversion of the side-chain functional group or stereoselective reactions at the chiral center.
The ethoxymethyl group (-CH₂OCH₂CH₃) can undergo chemical transformations, primarily through the cleavage of the ether bond. This reaction is a key method for converting the ethoxymethyl substituent into a hydroxymethyl group (-CH₂OH), which can then serve as a handle for further functionalization.
Ether Cleavage: The cleavage of ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) masterorganicchemistry.com. Lewis acids, such as boron tribromide (BBr₃), are also effective and can often be used under milder conditions youtube.com. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.
Reaction: this compound → 3-(Hydroxymethyl)piperidine
Reagents: HBr, HI, or BBr₃
Byproducts: Ethyl halide (e.g., CH₃CH₂Br)
Once the 3-(hydroxymethyl)piperidine is obtained, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups through standard synthetic methods.
For chiral molecules like this compound, controlling the stereochemistry at the C-3 position is crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Stereoselective transformations can be achieved through various modern synthetic methods, although specific examples for this compound are not extensively documented.
One powerful strategy involves the asymmetric deprotonation of a protected piperidine, such as N-Boc-piperidine, using a chiral base (e.g., s-butyllithium in the presence of a chiral ligand like sparteine or a sparteine surrogate), followed by trapping with an electrophile nih.govyork.ac.uk. While this method is well-established for the C-2 position, its application to the C-3 position is more complex due to regioselectivity challenges whiterose.ac.uk. However, such a strategy could theoretically be used to introduce a new substituent at C-3 with a defined stereochemistry.
The general approach would involve:
Protection of the piperidine nitrogen (e.g., with a Boc group).
Diastereoselective deprotonation at C-3 using a chiral base to form a configurationally stable organolithium intermediate.
Trapping of the intermediate with an electrophile to form a new C-C or C-X bond.
Deprotection of the nitrogen to yield the desired 3-substituted piperidine.
This methodology allows for the creation of new stereocenters or the modification of existing ones with high levels of stereocontrol, providing access to a range of diastereomerically and enantiomerically enriched piperidine derivatives nih.govrsc.orgacs.org.
Catalytic Reactions Utilizing this compound as a Substrate
The chemical reactivity of the this compound scaffold is primarily centered around the piperidine ring, a versatile heterocyclic system. While specific catalytic transformations utilizing this compound as the direct substrate are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established catalytic reactions of other substituted piperidines. Key reaction types include catalytic hydrogenation, dehydrogenation, and C-H bond functionalization.
Catalytic Hydrogenation and Dehydrogenation:
The piperidine ring is a saturated heterocycle and thus cannot be further hydrogenated. However, its precursor, the corresponding pyridine derivative (3-(ethoxymethyl)pyridine), can be reduced to this compound via catalytic hydrogenation. This transformation is a fundamental method for the synthesis of piperidine derivatives. A variety of catalysts, including platinum, palladium, rhodium, and nickel, are effective for this reduction under hydrogen pressure.
Conversely, the dehydrogenation of piperidines to form pyridines is a thermodynamically challenging but achievable transformation. This process typically requires a catalyst and a hydrogen acceptor or high temperatures. For instance, the catalytic dehydrogenation of piperidine to pyridine can be achieved in the gas phase over a silicon dioxide catalyst activated with copper, nickel, and chromium, using hydrogen as a carrier gas google.com. The presence of the ethoxymethyl group at the 3-position would likely influence the electronic properties and steric environment of the piperidine ring, potentially affecting the conditions required for dehydrogenation.
C-H Bond Functionalization:
Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis for creating complex molecules from simpler precursors. In the context of piperidines, transition-metal-catalyzed C-H activation allows for the introduction of new functional groups at various positions on the ring. For example, the direct α-arylation of cyclic amines, including piperidines, can be achieved using transition metal catalysts researchgate.net. The reaction often requires a directing group on the nitrogen atom to control the regioselectivity of the C-H activation.
A hypothetical catalytic C-H arylation of N-protected this compound is presented in the table below, based on established methods for other piperidine derivatives.
| Reactant | Arylating Agent | Catalyst | Directing Group | Potential Product |
|---|---|---|---|---|
| N-protected this compound | Arylboronic acid or Aryl halide | Palladium or Rhodium complex | Pyridyl or other N-chelating group | N-protected 2-aryl-3-(ethoxymethyl)piperidine |
Role as a Base or Solvent in Facilitating Organic Transformations
The nitrogen atom in the piperidine ring of this compound possesses a lone pair of electrons, rendering the molecule basic. This basicity allows it to function as a catalyst or a reagent in a variety of organic transformations, most notably in condensation reactions. Furthermore, its liquid state at room temperature and ability to dissolve various organic compounds suggest its potential utility as a solvent.
Role as a Base:
Piperidine and its derivatives are frequently employed as basic catalysts in organic synthesis. One of the most prominent examples is the Knoevenagel condensation, a reaction between an aldehyde or ketone and an active methylene compound to form a new carbon-carbon double bond wikipedia.org. In this reaction, piperidine acts as a base to deprotonate the active methylene compound, generating a nucleophilic carbanion that then attacks the carbonyl group of the aldehyde or ketone.
The catalytic role of piperidine in the Knoevenagel condensation is crucial for the reaction to proceed efficiently. For instance, in the synthesis of cinnamic acids from aromatic aldehydes and malonic acid, a catalytic amount of piperidine significantly enhances the reaction yield by promoting the initial condensation step rsc.org. It is highly probable that this compound would exhibit similar catalytic activity due to the presence of the basic secondary amine functionality. The ethoxymethyl substituent is unlikely to interfere with the basicity of the nitrogen atom and may influence the solubility of the catalyst in the reaction medium.
The table below summarizes the key components and the role of a piperidine derivative as a base in a typical Knoevenagel condensation.
| Reaction Component | Example | Function |
|---|---|---|
| Carbonyl Compound | Benzaldehyde | Electrophile |
| Active Methylene Compound | Malonic Acid | Nucleophile precursor |
| Base Catalyst | Piperidine (or this compound) | Deprotonates the active methylene compound |
| Solvent | Ethanol or Pyridine | Reaction medium |
| Product | Cinnamic Acid | α,β-unsaturated carboxylic acid |
Studies comparing the catalytic efficiency of piperidine and pyrrolidine in Knoevenagel condensations have shown that both are effective, with pyrrolidine sometimes exhibiting higher conversion rates researchgate.netjuniperpublishers.com. This suggests that the ring size and steric environment around the nitrogen atom can influence catalytic activity.
Role as a Solvent:
While not as common as its role as a base, piperidine and its derivatives can be used as solvents in certain chemical processes libretexts.orgchemistrysteps.comyoutube.comyoutube.com. Their polar nature and ability to act as hydrogen bond acceptors allow them to dissolve a range of polar reactants. In nucleophilic substitution reactions, the choice of solvent can significantly impact the reaction rate and mechanism (SN1 vs. SN2) libretexts.orgchemistrysteps.comyoutube.comyoutube.com. A polar protic solvent, like piperidine, can solvate both cations and anions. The ability of this compound to act as a solvent would be determined by its physical properties, such as its boiling point and polarity, as well as its miscibility with the reactants. The presence of the ethoxy group may enhance its ability to dissolve a wider range of organic compounds compared to unsubstituted piperidine.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis Research
Precursor in Complex Molecule Synthesis
The piperidine (B6355638) ring is a fundamental structural motif found in a wide array of pharmaceuticals and agrochemicals. rhhz.netnih.gov As a substituted piperidine, 3-(Ethoxymethyl)piperidine (B2587843) serves as a crucial starting material for building complex molecular architectures. The development of methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry due to their importance as building blocks for drug discovery. nih.gov
Derivatives of this compound have been synthesized and evaluated for potential therapeutic applications. For example, a series of 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives were synthesized and screened for antidepressant activity, with some compounds showing biological activity comparable to the drug viloxazine. nih.gov This highlights the role of the substituted piperidine core as a precursor for pharmacologically active agents.
The synthesis of complex molecules often involves multi-step processes where the piperidine ring is constructed through various methods, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization, or multicomponent reactions. nih.gov In this context, this compound represents a readily available or synthetically accessible intermediate that can be incorporated into larger molecules. Piperidine derivatives act as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ijnrd.org The presence of the ethoxymethyl group offers a site for further functionalization, allowing chemists to tailor the properties of the final compound.
Table 1: Examples of Complex Molecules Derived from Piperidine Scaffolds
| Compound Class | Application | Role of Piperidine Core |
|---|---|---|
| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Potential Antidepressants nih.gov | Core structural framework |
| Spiropidion | Insecticide rhhz.net | Essential heterocyclic component |
| Meperidine | Analgesic ijnrd.org | Key pharmacophore |
| Voglibose | Anti-diabetic ijnrd.org | Iminosugar mimic based on piperidine |
Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The piperidine framework is an attractive scaffold for DOS due to its three-dimensional structure and its prevalence in bioactive natural products and pharmaceuticals. researchgate.netnih.gov
This compound can be utilized as a central scaffold to generate large libraries of related compounds. researchgate.net By modifying the piperidine nitrogen and the ethoxymethyl side chain, a wide range of molecular diversity can be achieved from a single starting template. This approach is valuable in programs like the European Lead Factory, which generates compound libraries for drug discovery screening. researchgate.net
Research has focused on the systematic synthesis of substituted piperidines to explore 3D chemical space, which is crucial for identifying novel drug leads. nih.govrsc.org For instance, a virtual library of 80 synthetically accessible 3D fragments was generated by functionalizing 20 different regio- and diastereoisomers of methyl-substituted piperidines. nih.govwhiterose.ac.uk This demonstrates how a basic piperidine scaffold can be elaborated to create a diverse set of molecules with varied three-dimensional shapes. The goal of such DOS programs is often to construct all possible stereoisomers of a selected scaffold to comprehensively probe its biological potential. nih.gov
Table 2: Potential Diversification Points on the this compound Scaffold
| Position | Potential Modifications | Resulting Functionality |
|---|---|---|
| Piperidine Nitrogen (N1) | Alkylation, Acylation, Sulfonylation | Amides, Sulfonamides, Tertiary Amines |
| Ethoxymethyl Group (-CH₂OCH₂CH₃) | Ether cleavage followed by re-alkylation/esterification | Alcohols, Esters, Alternative Ethers |
| Piperidine Ring (C2, C4, C5, C6) | Introduction of additional substituents | Increased structural complexity and 3D shape diversity |
Development of Chiral Building Blocks and Auxiliaries
Asymmetric synthesis is critical in the pharmaceutical industry, as the biological activity of a molecule often resides in a single enantiomer. sigmaaldrich.com Chiral building blocks are enantiomerically pure compounds that can be incorporated into a synthesis to produce a specific stereoisomer of the target molecule. The development of methods to synthesize chiral piperidine derivatives is an active area of research. rsc.orgelsevierpure.com
This compound can be developed into a chiral building block through asymmetric synthesis, for example, by the asymmetric hydrogenation of a corresponding substituted pyridine. nih.gov Once obtained in enantiomerically pure form, it can be used in the synthesis of complex chiral targets. The versatility of such building blocks has been demonstrated in the synthesis of various 3-piperidinol alkaloids. elsevierpure.com
Furthermore, chiral molecules derived from the piperidine scaffold can act as chiral auxiliaries. A chiral auxiliary is a group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. sigmaaldrich.com While specific use of this compound as a chiral auxiliary is not widely documented, its structural class is a source of established auxiliaries like camphorsultam and oxazolidinones, which are used to control stereoselectivity in reactions such as aldol (B89426) and alkylation reactions. wikipedia.orgharvard.edu
Reagent in Specialized Synthetic Methodologies (e.g., DNA Sequencing, Solid-Phase Peptide Synthesis)
The parent compound, piperidine, is a widely used reagent in key biochemical and synthetic methodologies. Its basic and nucleophilic properties are harnessed in procedures requiring specific chemical transformations.
Solid-Phase Peptide Synthesis (SPPS) : In Fmoc-based SPPS, piperidine is the standard reagent used for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. wikipedia.org This deprotection step is crucial for elongating the peptide. Typically, a solution of 20% piperidine in a solvent like dimethylformamide (DMF) is used. peptide.compeptide.com While piperidine is effective, research has explored alternative bases to "green" the SPPS process and minimize side product formation. rsc.orgresearchgate.net
DNA Sequencing : Piperidine is a key reagent in the Maxam-Gilbert chemical method of DNA sequencing. aun.edu.eg This technique involves base-specific chemical modification of DNA, followed by cleavage of the DNA backbone at the modified sites. wordpress.com Aqueous piperidine is used to catalyze the cleavage of the phosphodiester bond at the site where a base has been chemically modified and removed, generating a set of nested fragments that can be resolved by gel electrophoresis to determine the DNA sequence. wordpress.comfredhutch.orgnih.gov The mechanism involves piperidine-mediated displacement of a formamido-pyrimidine structure that forms after the initial base modification. nih.gov
While this compound itself is not the standard reagent in these applications, the fundamental reactivity of its piperidine core is illustrative of the chemical properties that make this class of compounds useful in specialized synthetic and analytical methods.
Advanced Derivatives and Analogues of 3 Ethoxymethyl Piperidine in Chemical Research
Structural Modifications and Design Principles for Novel Derivatives
The design of novel derivatives based on the 3-(ethoxymethyl)piperidine (B2587843) core is guided by principles aimed at enhancing specific properties, such as biological activity, selectivity, or improved physicochemical characteristics. A key strategy involves the structural modification of the piperidine (B6355638) ring and its substituents.
Research has demonstrated the synthesis of various piperidine scaffolds intended for the creation of drug-like molecular libraries. researchgate.net For instance, the nitrogen of the piperidine ring is a common site for modification. It can be functionalized with a variety of protective groups, such as a tert-butoxycarbonyl (Boc) group, which can then be removed to allow for further reactions. researchgate.net An example of a more complex derivative is tert-butyl (3R,4S)-4-(2-(benzyloxy)ethyl)-3-(ethoxymethyl)piperidine-1-carboxylate, synthesized from a diol intermediate. researchgate.net This highlights a design principle where multi-step synthesis allows for the controlled introduction of multiple stereocenters and functional groups.
Another design principle is the incorporation of diverse structural motifs to create complex pharmacophores. ontosight.ai An example is (3R,4R)-4-[4-(2-Benzyloxy-ethoxymethyl)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine, a synthetic molecule that combines the piperidine core with naphthalene (B1677914) and a substituted phenyl group. ontosight.ai Such complex structures are designed with the potential for interaction with biological targets in mind, leveraging the distinct properties of each component. ontosight.ai
Modern drug design principles often focus on moving away from flat, two-dimensional molecules towards more three-dimensional structures to improve properties like solubility and target binding. whiterose.ac.uk Methodologies for creating novel piperidine derivatives include the stereoselective hydrogenation of substituted pyridines to yield piperidines with specific spatial arrangements (diastereomers). whiterose.ac.ukmdpi.com Computational methods, such as virtual screening, are also employed to design derivatives with a higher probability of interacting with specific biological targets, as seen in the design of piperidine derivatives as potential inhibitors of Heat Shock Protein 70 (HSP70). nih.gov The piperidine skeleton itself is known to be a valuable component in medicinal chemistry, often improving pharmacokinetic properties like membrane permeability and metabolic stability. researchgate.net
Table 1: Examples of Structural Modifications on the Piperidine Core
| Derivative Name | Modification Strategy | Key Structural Features | Reference |
| tert-Butyl (3R,4S)-4-(2-(benzyloxy)ethyl)-3-(ethoxymethyl)piperidine-1-carboxylate | Multi-step synthesis from a diol intermediate; N-protection | N-Boc protection; additional stereocenters; ether linkages | researchgate.net |
| (3R,4R)-4-[4-(2-Benzyloxy-ethoxymethyl)-phenyl]-3-(naphthalen-2-ylmethoxy)-piperidine | Combination of multiple pharmacophoric groups | Naphthalene moiety; substituted phenyl group; complex ether substituents | ontosight.ai |
| (R)-N-(3-chlorobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | N-sulfonylation and amide coupling at C3 | N-sulfonyl group; carboxamide functional group at position 3 | mdpi.com |
| 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one | Not a direct derivative, but illustrates design principles for heterocyclic inhibitors | Pyrimidine core designed via structure-based methods | asm.org |
Synthesis of Conjugates and Hybrid Molecules Incorporating the Piperidine Core
A sophisticated approach in modern chemistry involves the creation of conjugates and hybrid molecules, where two or more distinct chemical entities are covalently linked to produce a single molecule with combined or novel properties. researchgate.net This strategy allows for the integration of features from different parent molecules, potentially leading to multi-target agents or compounds with enhanced characteristics. researchgate.net The this compound core can be incorporated into such designs.
A hybrid molecule typically consists of two or more pharmacophores from different parent compounds, joined by a linker. researchgate.net The goal is often to achieve synergistic or additive effects, where the hybrid molecule might target multiple biological pathways simultaneously. researchgate.net For example, research into complex natural products has revealed hybrid structures like polymaxenolide, which contains a spirocyclic piperidine-related core. gla.ac.uk The synthesis of such molecules often requires the development of flexible methodologies capable of accessing complex core structures from common intermediates. gla.ac.uk
A clear example of a synthetic hybrid molecule incorporating a piperidine ring is N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide. ontosight.ai This molecule links three different heterocyclic systems: a piperidine, a furan, and a thiadiazole. The synthesis would involve a series of reactions to form the individual rings and then connect them through amide bond formation. ontosight.ai Another example is a complex piperidine-2,6-dione derivative designed as a key intermediate for therapeutic agents, which links the piperidine core to a 5H-pyrrolo[3,4-b]pyridine system. chemshuttle.com
Conjugation is another strategy, often used to improve properties like solubility or delivery. This involves attaching moieties like oligoethers (short polyethylene (B3416737) glycol chains) to a core structure. nih.gov While not directly demonstrated for this compound, methods used for conjugating oligoethers to peptide nucleic acids (PNA)—for instance, through reactions involving diaminopropionic acid residues—provide a blueprint for how such conjugations could be achieved on a modified piperidine scaffold. nih.gov
Table 2: Strategies for Hybrid Molecule and Conjugate Synthesis
| Strategy | Description | Example Application | Reference |
| Pharmacophore Hybridization | Covalently linking two or more distinct pharmacophoric units (e.g., different heterocyclic rings) to create a single molecule. | Synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(furan-2-carbonyl)piperidine-4-carboxamide. | ontosight.ai |
| Spirocyclic Fusion | Creating complex 3D structures by fusing rings at a single common atom, as seen in some natural products. | Development of methodologies to access spirocyclic piperidine cores for complex molecule synthesis. | gla.ac.uk |
| Oligoether Conjugation | Attaching short, water-soluble polymer chains to a molecule to enhance physicochemical properties like solubility. | Post-synthesis attachment of oligoethers to PNA backbones, a method adaptable for other core structures. | nih.gov |
| Multi-component Reactions | Combining three or more starting materials in a single reaction to rapidly build molecular complexity. | Ugi four-component reactions used to create peptidomimetic hybrids with natural product cores. | researchgate.net |
Research on Stereoisomers and Their Distinct Chemical Reactivity
Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. google.com For substituted piperidines like derivatives of this compound, stereoisomerism plays a critical role in defining the molecule's shape, physical properties, and chemical reactivity. google.com Research in this area focuses on both the selective synthesis of specific stereoisomers and understanding their unique behaviors.
The two main types of stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). google.com Diastereomers, such as cis/trans isomers in a ring system, have different physical properties and can exhibit distinct reactivity. google.com The synthesis of piperidine derivatives often yields mixtures of diastereomers, and their separation or selective synthesis is a key challenge. whiterose.ac.uk
Significant progress has been made in the diastereoselective synthesis of piperidines. For example, the hydrogenation of a substituted pyridine (B92270) can preferentially produce the cis-diastereoisomer. whiterose.ac.uk The corresponding trans-diastereoisomer can then sometimes be accessed through an epimerization reaction, which inverts the stereochemistry at one of the chiral centers. whiterose.ac.uk
Advanced methods, such as photoredox catalysis, have been developed for the highly diastereoselective functionalization of complex piperidines. nih.gov One study reported an iridium-catalyzed reaction that proceeds through the C-H arylation of a piperidine followed by an epimerization step. This cascade allows the reaction to funnel different starting isomers into the most thermodynamically stable final stereoisomer. nih.gov For instance, when piperidine 2m was subjected to the reaction conditions, both the syn and anti starting materials converged to a mixture favoring the more stable syn isomer. nih.gov This demonstrates that the reactivity and stability of stereoisomers can be precisely controlled. The distinct reactivity of stereoisomers is also crucial in biological contexts, where the specific 3D shape of a molecule determines its ability to bind to a receptor. researchgate.net
Table 3: Research on Piperidine Stereoisomers
| Topic | Key Findings | Methodology / Concept | Reference |
| Diastereoselective Synthesis | Hydrogenation of pyridine precursors often yields cis-piperidines as the major product. | Catalytic hydrogenation | whiterose.ac.uk |
| Access to Other Isomers | Trans-isomers can be obtained from cis-isomers via epimerization of a functional group like a methyl ester. | Epimerization | whiterose.ac.uk |
| Photoredox-Catalyzed Functionalization | A cascade of C-H arylation followed by epimerization can convert a mixture of isomers into a single, most stable diastereomer. | Iridium photoredox catalysis | nih.gov |
| Properties of Diastereomers | Diastereomers possess different physical properties (e.g., melting points, spectral properties) and reactivities. | Fundamental definition of stereoisomerism | google.com |
| Biological Significance | The stereochemistry (e.g., cis vs. trans) of piperidine derivatives can be a crucial determinant of biological potency. | Structure-Activity Relationship (SAR) studies | researchgate.net |
Exploration of Structure-Reactivity Relationships in Advanced Organic Systems
Structure-Reactivity Relationships (SRR), closely related to Structure-Activity Relationships (SAR) in medicinal chemistry, investigate how a molecule's chemical structure influences its reactivity and, by extension, its function. For derivatives of this compound, these studies are crucial for rationally designing molecules with desired properties.
Research on piperidine-based compounds has extensively explored these relationships. Studies on melanin-concentrating hormone receptor 1 (MCH R1) antagonists, for example, systematically investigated how different linkers and substituents on the phenyl rings and the piperidine nitrogen affect the molecule's antagonist activity. nih.gov
A classic example of SRR comes from studies of fentanyl and its analogues, which are 4-anilidopiperidine derivatives. researchgate.net This research shows that even minor structural changes can lead to dramatic differences in reactivity and potency. For instance, substituting the piperidine ring at the 3-position with groups larger than a methyl group severely reduces analgesic potency. researchgate.net This suggests that steric factors (the size and shape of the substituent) play a critical role. researchgate.net Similarly, small modifications to the substituent at the 4-position of the piperidine ring can also have profound effects. The reduction of a carbonyl group to a methoxymethylene group was a key step in transforming one compound into a new analgesic with different properties. nih.gov
Table 4: Summary of Structure-Reactivity Relationship Findings in Piperidine Derivatives
| Structural Feature | Observed Effect on Reactivity / Activity | Underlying Principle | Reference |
| Substituent at Piperidine C3-Position | Groups larger than methyl drastically reduce potency in fentanyl analogues. | Steric hindrance at the binding site. | researchgate.net |
| Substituent at Piperidine C4-Position | The nature of the substituent influences potency and duration of action, primarily through steric effects. | Steric fit with the target receptor. | researchgate.net |
| Conversion of Carbonyl to Ethoxymethyl | Can lead to the creation of new compounds with distinct properties. | Change in polarity, hydrogen bonding capacity, and conformation. | nih.gov |
| Electron-Withdrawing Groups | Markedly affects the molecule's electronic properties and potential for non-covalent interactions. | Inductive and resonance effects altering electron density. | researchgate.net |
| Linkers and Ring Substituents | Electron-induced effects of various linkers and substituents on attached phenyl rings modulate biological activity. | Fine-tuning of electronic properties and overall molecular shape. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
